molecular formula C17H23N5O2 B7127986 N,N-dimethyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)pyrrolidine-2-carboxamide

N,N-dimethyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B7127986
M. Wt: 329.4 g/mol
InChI Key: FXVCYJIDIQHGOV-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)pyrrolidine-2-carboxamide: is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N,N-dimethyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-10-9-12(14-11(2)19-21(5)15(14)18-10)16(23)22-8-6-7-13(22)17(24)20(3)4/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVCYJIDIQHGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCCC3C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide-dimethylacetal (DMF-DMA) and hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, N,N-dimethyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)pyrrolidine-2-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-1-(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological and chemical properties compared to similar compounds.

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